![molecular formula C18H19Cl2NO4 B2782267 2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 133611-82-2](/img/structure/B2782267.png)

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

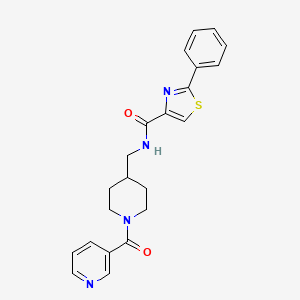

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, or DDPEA, is an organic compound with a wide range of applications in the field of scientific research. It is an acetamide derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin used in weed control and plant growth regulation. DDPEA has been used in a variety of research applications, including in biochemical and physiological studies, and has been found to have numerous advantages and limitations for laboratory experiments. Additionally, this paper will discuss potential future directions for the use of DDPEA in scientific research.

Mechanism of Action

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin (plant hormone) used in plant cell culture media . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

Considering its structural similarity to 2,4-d, it may interact with auxin receptors in plants, triggering a series of responses including cell elongation, cell division, and differentiation .

Biochemical Pathways

As a potential synthetic auxin, it could impact various plant growth and development processes, including cell division, cell elongation, differentiation, and responses to light and gravity .

Result of Action

As a potential synthetic auxin, it could influence plant growth and development by affecting cell division, cell elongation, and differentiation .

Advantages and Limitations for Lab Experiments

DDPEA has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, DDPEA is relatively non-toxic, making it a safe and effective compound for use in laboratory experiments. However, DDPEA also has several limitations for laboratory experiments. For example, it is relatively expensive and has a relatively short shelf life. Additionally, DDPEA is not soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

DDPEA has the potential to be used in a variety of future scientific research applications. For example, it could be used in studies of the effects of auxins on plant growth and development, as well as in studies of the effects of auxins on cell division and differentiation. Additionally, DDPEA could be used in studies of the effects of auxins on gene expression, as well as in studies of the effects of auxins on disease and immunity. Finally, DDPEA could be used in studies of the effects of auxins on the environment, as well as in studies of the effects of auxins on agriculture and food production.

Synthesis Methods

DDPEA can be synthesized using a two-step method. The first step involves reacting 2,4-dichlorophenoxyacetic acid (2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) with 2-(3,4-dimethoxyphenyl)ethanamine in aqueous solution in the presence of a strong base such as sodium hydroxide. The second step involves reacting the resulting product with acetic anhydride in the presence of a strong acid such as hydrochloric acid. The product of this reaction is DDPEA.

Scientific Research Applications

DDPEA has been used in a variety of scientific research applications. For example, it has been used in biochemical and physiological studies to investigate the effects of auxins on plant growth and development. Additionally, DDPEA has been used in studies of the effects of auxins on cell division and differentiation, as well as in studies of the effects of auxins on gene expression.

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-23-16-5-3-12(9-17(16)24-2)7-8-21-18(22)11-25-15-6-4-13(19)10-14(15)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXAZPQENHPYKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2782189.png)

![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2782194.png)

![5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2782195.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2782196.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)

![N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B2782201.png)

![3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid](/img/structure/B2782202.png)

![1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2782204.png)